molecular formula C10H15N3O B2545802 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200807-42-5

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2545802
CAS No.: 2200807-42-5
M. Wt: 193.25
InChI Key: IYFQCAZBHHDBEG-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its structure, incorporating a pyrimidine core linked to a 1-methylpyrrolidin-3-yloxy moiety, is characteristic of compounds that target kinase enzymes . Pyrimidine derivatives are extensively investigated as potent inhibitors of critical cellular signaling pathways . They are known to selectively target enzymes such as EGFR, CDKs, and other kinases, making them valuable tools for probing the mechanisms of cell proliferation and survival . Specifically, related 2-anilinopyrimidine compounds have demonstrated potent activity against cyclin-dependent kinases (CDKs) and exhibited anti-proliferative effects in human tumor cell lines, highlighting the therapeutic potential of this chemical class . This compound serves as a key chemical scaffold for researchers developing novel therapeutic agents, particularly in the areas of cancer and inflammatory diseases. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFQCAZBHHDBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be achieved through various synthetic routes. One common method involves the α-methylation of pyridines using a continuous flow setup, which provides a greener and more efficient approach compared to conventional batch reaction protocols . The reaction conditions typically involve the use of specific catalysts and reagents to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding pyrimidine oxides, while reduction reactions may produce reduced pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrimidine Derivatives

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Notable Substituents
2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine 223.28 0.98 ~10 (in water) Methylpyrrolidinyloxy, methyl
4-Methoxypyrimidine 110.11 0.32 ~50 Methoxy
4-Aminopyrimidine 95.10 -0.56 ~100 Amino
4-(Morpholin-4-yl)pyrimidine 165.21 0.75 ~15 Morpholine

Key Observations :

  • Solubility is lower than 4-aminopyrimidine due to reduced hydrogen-bonding capacity but comparable to morpholine-substituted analogs.

Pharmacological Potential

While direct data for the target compound are scarce, comparisons with analogs provide insights:

  • 4-Methoxypyrimidine : Often used as a building block in antiviral agents but lacks the basic nitrogen required for ionic interactions in enzyme active sites.
  • 4-(Morpholin-4-yl)pyrimidine : Common in kinase inhibitors (e.g., PI3K inhibitors), where the morpholine oxygen participates in hydrogen bonding. The methylpyrrolidinyl group in the target compound may offer improved metabolic stability due to steric shielding of the nitrogen.
  • 4-Aminopyrimidine: Found in antifolates (e.g., methotrexate analogs), but the amino group’s high polarity limits bioavailability.

Biological Activity

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, also known as 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, is a heterocyclic organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with a methyl group at the 4-position and an ether linkage to a 1-methylpyrrolidine moiety at the 2-position. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine primarily involves its role as an enzyme inhibitor . Its structure allows it to fit into the active sites of enzymes, modulating their activity. This compound has been shown to exhibit a range of pharmacological effects, including:

  • Antioxidant properties
  • Antibacterial activity
  • Antiviral effects
  • Antifungal properties
  • Anti-inflammatory effects .

Enzyme Inhibition

Studies indicate that derivatives of pyrimidine can serve as effective enzyme inhibitors. The binding affinity of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine to specific enzymes or receptors is crucial for understanding its therapeutic potential. For instance, its interaction with phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) has been explored due to their roles in regulating cell signaling pathways related to diseases such as cancer and neurodegeneration .

Case Studies

  • Inhibition of PI5P4Kγ : A study identified several thienylpyrimidines as selective inhibitors of PI5P4Kγ, showcasing the potential of pyrimidine derivatives in targeting specific kinases involved in disease pathways .
  • Pharmacokinetics : Research on similar compounds has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and CNS penetration, which are critical for developing effective therapeutic agents .

Synthesis and Structural Variations

The synthesis of 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the reaction between 4-methylpyrimidine and 1-methyl-3-hydroxypyrrolidine under basic conditions using potassium carbonate as a catalyst. The reaction is performed in dimethylformamide at elevated temperatures, optimized for yield and purity .

Structural Variants

The following table summarizes some structural variants of pyrimidine derivatives that have been studied for their biological activity:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-2-[(1-methylpyrrolidin-2-yl)oxy]pyrimidineSimilar pyrimidine structure with different substituentVariations in biological activity due to substitution
4-Methyl-2-[(1-methylpyrrolidin-4-yl)oxy]pyrimidineSimilar core but different pyrrolidine substitutionPotentially different binding affinities
4-Methyl-2-[(1-ethylpyrrolidin-3-yl)oxy]pyrimidineEthyl instead of methyl substitution on pyrrolidineMay exhibit distinct pharmacological profiles

Q & A

Q. Discrepancies in reported bioactivity: Are they due to impurities or assay conditions?

  • Analysis : Compare LC-MS purity (>95% vs. <90%) across studies. Check for common impurities (e.g., dealkylated byproducts via HRMS).
  • Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use orthogonal cell lines (HEK293 vs. HeLa) to validate target specificity .

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